[(2E,4E)-hexa-2,4-dienyl] butanoate
Description
Structure
3D Structure
Properties
CAS No. |
16930-93-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] butanoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5-7H,4,8-9H2,1-2H3/b5-3+,7-6+ |
InChI Key |
PTJGYWXDEDRLPB-TWTPFVCWSA-N |
SMILES |
CCCC(=O)OCC=CC=CC |
Isomeric SMILES |
CCCC(=O)OC/C=C/C=C/C |
Canonical SMILES |
CCCC(=O)OCC=CC=CC |
density |
0.908-0.912 |
Other CAS No. |
16930-93-1 |
physical_description |
Light yellow liquid; Fruity, wine-like aroma with cheesy undertones |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity of 2e,4e Hexa 2,4 Dienyl Butanoate
Reaction Mechanisms and Pathways
The chemical transformations of [(2E,4E)-hexa-2,4-dienyl] butanoate are governed by established organic reaction mechanisms. These pathways determine how the molecule is synthesized, modified, and degraded.
Esterification and Transesterification Mechanisms
The formation of the ester linkage in this compound is a classic example of esterification. The most common laboratory and industrial method is the Fischer esterification, which involves reacting butanoic acid with (2E,4E)-hexa-2,4-dienol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The mechanism is a reversible, multi-step process known as a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.commasterorganicchemistry.com
The process begins with the protonation of the carbonyl oxygen of butanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com The alcohol, (2E,4E)-hexa-2,4-dienol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound, and regenerates the acid catalyst. chemguide.co.uk To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com
Transesterification is another crucial mechanism, allowing for the conversion of one ester into another. This compound can be synthesized by reacting a different butanoate ester (e.g., methyl butanoate) with (2E,4E)-hexa-2,4-dienol. This reaction can be catalyzed by either acids or bases. wikipedia.org
Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification (PADPED), where the incoming alcohol displaces the alcohol from the original ester. masterorganicchemistry.com
Base-Catalyzed Transesterification: This pathway involves a nucleophilic acyl substitution. A strong base, typically an alkoxide, removes a proton from the incoming alcohol, making it a more potent nucleophile. wikipedia.org This nucleophile attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The original alkoxy group is then eliminated, yielding the new ester. masterorganicchemistry.com
Enzymatic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), are also employed for both esterification and transesterification under milder conditions. researchgate.net
Table 1: Comparison of Esterification and Transesterification Mechanisms
| Feature | Fischer Esterification | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |
| Reactants | Carboxylic Acid + Alcohol | Ester + Alcohol | Ester + Alcohol |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOR) |
| Key Intermediate | Protonated Tetrahedral Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Intermediate (Alkoxide) |
| Mechanism | Reversible PADPED Sequence masterorganicchemistry.com | Reversible PADPED Sequence masterorganicchemistry.com | Addition-Elimination masterorganicchemistry.com |
| Driving Force | Excess Reactant or Water Removal masterorganicchemistry.com | Excess Reactant or Removal of Byproduct Alcohol wikipedia.org | Driven by the formation of a more stable alkoxide |
Pericyclic Reactions: Diels-Alder Cycloadditions and Stereochemical Outcomes
The conjugated diene system of this compound is capable of participating in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition involves the reaction of the diene with a substituted alkene or alkyne, known as the dienophile, to form a six-membered ring. pharmaguideline.com The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. pharmaguideline.com
For the reaction to occur, the diene portion of the molecule must adopt an s-cis conformation (where the two double bonds are on the same side of the connecting single bond). libretexts.orgmasterorganicchemistry.com The reactivity of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) and the diene has electron-donating groups. organic-chemistry.org
The stereochemistry of the Diels-Alder reaction is highly predictable:
Stereospecificity: The stereochemistry of the dienophile is retained in the product. A cis-dienophile will result in cis substituents on the newly formed ring, and a trans-dienophile will yield trans substituents. masterorganicchemistry.com
Endo/Exo Selectivity: When a cyclic dienophile or a dienophile with conjugating substituents is used, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituent on the dienophile is oriented towards the developing pi-system of the diene, is typically the major product under kinetic control. organic-chemistry.orgchemtube3d.com This preference is attributed to favorable secondary orbital interactions in the transition state. organic-chemistry.org
In the case of this compound, the butanoate group is not directly attached to the diene but is one carbon removed. Its electronic influence is minimal, but its steric bulk could influence the approach of the dienophile. Studies on similar acyloxy-dienes have shown they are stable and readily undergo Diels-Alder reactions with electron-deficient dienophiles to form substituted cyclohexene (B86901) derivatives. researchgate.netresearchgate.net
Table 2: Diels-Alder Reactivity of this compound
| Dienophile Example | Key Feature | Expected Product Type | Stereochemical Preference |
| Maleic Anhydride (B1165640) | Cyclic, electron-deficient | Bicyclic adduct | endo adduct favored organic-chemistry.orgresearchgate.net |
| Acrolein | Electron-deficient aldehyde | Substituted cyclohexene | endo adduct favored chemtube3d.com |
| Dimethyl Acetylenedicarboxylate | Alkyne, electron-deficient | Substituted cyclohexadiene | N/A (no endo/exo) |
| Tetracyanoethylene (TCNE) | Highly electron-deficient | Substituted cyclohexene | exo can be favored in some highly reactive systems |
Isomerization Processes (Geometric and Positional Isomerization)
The hexa-2,4-diene portion of the molecule can exist as different geometric isomers due to the restricted rotation around the two double bonds. The specified compound is the (2E, 4E) isomer. Other possible isomers include (2Z, 4E), (2E, 4Z), and (2Z, 4Z). vedantu.comdoubtnut.com
Geometric isomerization can occur, most notably through photochemical processes. For instance, the photochemical isomerization of (2E,4E)-hexa-2,4-diene to (2Z,4E)-hexa-2,4-diene proceeds through a two-step mechanism involving a photochemically generated intermediate that thermally rearranges to the product. chegg.comchegg.com Such isomerization can be significant as different geometric isomers may exhibit different reactivities in subsequent reactions; for example, some Z-isomers may be less reactive in Diels-Alder cycloadditions due to steric hindrance. nih.gov
Positional isomerization, which involves changing the location of a functional group, can dramatically alter a molecule's reactivity. While not an isomerization of the parent compound itself, considering a hypothetical positional isomer where the butanoate group is attached elsewhere on the carbon chain illustrates this principle. For example, moving an active group closer to or further from a reactive site can significantly impact its inhibitory potency or ability to participate in intramolecular reactions. nih.gov
Table 3: Geometric Isomers of the Hexa-2,4-diene Moiety
| Isomer Name | Configuration at C2-C3 | Configuration at C4-C5 |
| (2E, 4E) | E (trans) | E (trans) |
| (2Z, 4E) | Z (cis) | E (trans) |
| (2E, 4Z) | E (trans) | Z (cis) |
| (2Z, 4Z) | Z (cis) | Z (cis) |
Hydrolysis and Degradation Mechanisms
The primary degradation pathway for this compound under aqueous conditions is the hydrolysis of the ester bond. This reaction is the reverse of Fischer esterification and can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis follows the same PADPED mechanistic pathway as esterification but is initiated by the addition of water to the protonated ester. masterorganicchemistry.com The reaction is an equilibrium process, and the presence of a large excess of water drives the reaction toward the formation of butanoic acid and (2E,4E)-hexa-2,4-dienol. masterorganicchemistry.com
Base-catalyzed hydrolysis, known as saponification, is an irreversible process. It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to eject the (2E,4E)-hexa-2,4-dienolate anion and form butanoic acid. The butanoic acid is immediately deprotonated by the basic conditions to form the carboxylate salt, which drives the reaction to completion.
Oxidation and Reduction Pathways
The two main functional groups of this compound offer distinct sites for oxidation and reduction reactions.
Oxidation: The conjugated diene system is susceptible to oxidation.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would likely lead to the mono-epoxidation of one of the double bonds.
Ozonolysis: Cleavage of the double bonds with ozone (O₃) followed by a workup step would break down the six-carbon chain into smaller carbonyl-containing fragments.
Oxidation with strong agents like KMnO₄ or OsO₄ would lead to the formation of diols at the double bonds.
Reduction: Both the diene and the ester can be reduced.
Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Ni, the double bonds of the diene system can be fully saturated to form hexyl butanoate. Partial reduction to form specific hexenyl butanoates may be possible under controlled conditions.
Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group. This reaction would cleave the ester bond and reduce the carbonyl group, yielding two alcohols: 1-butanol (B46404) and (2E,4E)-hexa-2,4-dienol.
Table 4: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Affected Functional Group | Expected Product(s) |
| Oxidation | m-CPBA | Conjugated Diene | Epoxide derivatives |
| Oxidation | 1. O₃, 2. Zn/H₂O | Conjugated Diene | Aldehyde/Ketone fragments |
| Reduction | H₂, Pd/C | Conjugated Diene | Hexyl butanoate |
| Reduction | LiAlH₄ | Ester | 1-Butanol and (2E,4E)-hexa-2,4-dienol |
Influence of the Conjugated Diene System on Reactivity
The conjugated diene is arguably the most influential functional group in determining the unique reactivity of this compound. The system of alternating double and single bonds allows for the delocalization of pi-electrons across four carbon atoms. pharmaguideline.com This delocalization has several important consequences:
Thermodynamic Stability: Conjugated dienes are more stable than their non-conjugated (isolated) diene counterparts. pharmaguideline.com
Electrophilic Addition: When reacting with electrophiles like HBr, the initial protonation occurs to form the most stable carbocation intermediate. In this case, it would be a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This intermediate has positive charge density on two different carbons, allowing the nucleophile (Br⁻) to attack at either position. This leads to a mixture of 1,2-addition and 1,4-addition products. The ratio of these products can often be controlled by temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the more stable, thermodynamically controlled 1,4-adduct. libretexts.org
Pericyclic Reactions: As detailed in section 4.1.2, the conjugated system is essential for the molecule to function as the 4π-electron component in [4+2] cycloadditions like the Diels-Alder reaction, providing a reliable route to form six-membered rings. wikipedia.orgorganic-chemistry.org
Structure-Reactivity Relationships within Dienyl Butanoate Analogs
The reactivity of this compound, also known as sorbyl butanoate, is dictated by its two primary functional groups: the conjugated diene system and the ester moiety. Understanding how modifications to these groups affect the molecule's behavior is crucial for predicting its chemical transformations. This involves comparing its reactivity to its parent alcohol and to other similar esters.
The chemical behavior of this compound is best understood by comparing it with its parent alcohol, (2E,4E)-hexa-2,4-dien-1-ol (sorbyl alcohol), and with other sorbyl esters, such as sorbyl acetate (B1210297). The primary differences in reactivity arise from the electronic effects of the hydroxyl group versus the ester group.
Reactivity of the Diene System: The conjugated diene is an electron-rich system, making it susceptible to various reactions, including cycloadditions and nucleophilic additions.
Cycloaddition Reactions: In Diels-Alder reactions, the rate is generally increased by electron-donating groups on the diene. masterorganicchemistry.comlibretexts.org The hydroxyl group (-OH) of sorbyl alcohol is a stronger electron-donating group by resonance than the acyloxy group (-OOCR) of a sorbyl ester. Consequently, sorbyl alcohol is expected to be more reactive as a diene in a normal-demand Diels-Alder reaction than sorbyl butanoate or sorbyl acetate. The ester group, while still activating, slightly withdraws electron density compared to a simple hydroxyl group, thus reducing the diene's nucleophilicity.
Nucleophilic Attack: The conjugated system of sorbic acid and its derivatives is known to be susceptible to nucleophilic attack, often at the 5-position. nih.gov Nucleophiles such as thiols can add across the diene system. nih.gov While direct comparative kinetic data is scarce, the reactivity in these reactions is also influenced by the electron density of the diene. The more electron-rich diene of the alcohol may react faster with certain electrophilic reagents, whereas the slightly less electron-rich diene of the ester could be more susceptible to attack by strong nucleophiles in Michael-type additions. A study noted that model compounds for nucleophilic addition could be synthesized by reacting sorbate (B1223678) esters with thiols. nih.gov
Reactivity of the Oxygen-Linked Functional Group: The ester linkage in this compound has its own characteristic reactivity, primarily hydrolysis, which contrasts with the reactivity of the alcohol's hydroxyl group.
Hydrolysis: Esters undergo hydrolysis, catalyzed by acid or base, to yield the parent carboxylic acid and alcohol. libretexts.orglibretexts.org This reaction, also known as saponification in basic conditions, breaks the ester bond. libretexts.org Sorbyl butanoate, when hydrolyzed, would yield butanoic acid and sorbyl alcohol. This contrasts with sorbyl alcohol, which does not undergo hydrolysis but can be deprotonated in the presence of a base or undergo oxidation.
Esterification: The reverse of hydrolysis is esterification, where a carboxylic acid and an alcohol react to form an ester, typically with an acid catalyst. youtube.commasterorganicchemistry.com This is the primary synthetic route to this compound from sorbyl alcohol and butanoic acid.
Effect on Ester Group Reactivity: The primary reaction of the ester group is nucleophilic acyl substitution, most notably hydrolysis. The length and branching of the alkyl chain of the acyl group (the R' in RCOOR) can influence the rate of this reaction.
Steric Hindrance: Generally, increasing the steric bulk around the carbonyl carbon of the ester slows down the rate of nucleophilic attack. Therefore, the hydrolysis of sorbyl acetate (containing a C2 acyl group) would be expected to be faster than that of sorbyl butanoate (a C4 acyl group), which in turn would be faster than sorbyl hexanoate (B1226103) (a C6 acyl group), assuming all other conditions are equal. Branching on the alkyl chain, such as in sorbyl isobutyrate, would impart even greater steric hindrance, further decreasing the rate of hydrolysis compared to its straight-chain analog.
Electronic Effects: Straight-chain alkyl groups have similar, mild electron-donating effects, so the electronic influence on changing the chain length from acetate to butanoate is minimal compared to the steric effect.
Effect on Diene Reactivity: The alkyl chain of the ester is relatively remote from the conjugated diene system, and its influence on the diene's reactivity is generally considered negligible. The primary electronic character of the diene is determined by the directly attached acyloxy group, which is common across all sorbyl esters.
The table below summarizes the expected relative hydrolysis rates based on the structure of the acyl group.
| Sorbyl Ester Derivative | Acyl Group | Expected Relative Rate of Hydrolysis | Primary Influencing Factor |
| Sorbyl Acetate | Acetyl (CH₃CO) | Fastest | Minimal Steric Hindrance |
| Sorbyl Butanoate | Butanoyl (CH₃(CH₂)₂CO) | Intermediate | Moderate Steric Hindrance |
| Sorbyl Hexanoate | Hexanoyl (CH₃(CH₂)₄CO) | Slowest | Increased Steric Hindrance |
| Sorbyl Isobutyrate | Isobutanoyl ((CH₃)₂CHCO) | Slower than Butanoate | Significant Steric Hindrance (Branching) |
Catalytic Aspects of Reactions Involving this compound
Catalysis plays a pivotal role in mediating reactions involving dienyl systems, enabling transformations that would otherwise be difficult. Both transition metals and enzymes are effective catalysts for reactions involving the diene and ester functionalities of this compound.
The conjugated diene of this compound is a versatile substrate for a variety of transition metal-catalyzed reactions. nih.gov Metals like palladium, nickel, and ruthenium are particularly effective in activating dienes for C-C bond formation. mdpi.commdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for functionalizing dienes. mdpi.com In such a reaction, the dienyl system of sorbyl butanoate could be coupled with various partners. Importantly, many palladium-catalyzed methods show excellent functional group tolerance, and the ester moiety in sorbyl butanoate would likely be compatible with these reaction conditions. masterorganicchemistry.com
Hydroalkylation and Hydrovinylation: Nickel and cobalt catalysts can mediate the addition of nucleophiles (hydroalkylation) or vinyl groups (hydrovinylation) across the diene system. masterorganicchemistry.com These reactions provide a means to construct complex allylic structures from simple dienes.
Metathesis: Ruthenium-based catalysts, such as Grubbs catalysts, are used for olefin metathesis, which can include ring-closing metathesis if another alkene is present in the molecule, or cross-metathesis with another olefin. acs.org This allows for significant modification of the carbon skeleton.
Dimerization and Cycloaddition: Ruthenium and other metals can catalyze the dimerization or cyclization of conjugated dienes. biointerfaceresearch.com Rhodium(I) has been shown to catalyze intramolecular [4+2] cycloadditions in ester-tethered diene systems.
These catalytic systems typically involve the formation of a metal-π-allyl intermediate, which then reacts with a nucleophile or other coupling partner. The presence of the butanoate group can influence the regioselectivity of these reactions, but it generally does not inhibit the catalytic cycle.
The synthesis of this compound is efficiently catalyzed by lipases, particularly in non-aqueous media where they favor esterification over hydrolysis. scielo.brmdpi.com
Enzyme and Mechanism: The most commonly used biocatalyst for this type of transformation is Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin. nih.govrsc.orgmdpi.com Lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi kinetic mechanism. biointerfaceresearch.comnih.govresearchgate.net In this mechanism, the enzyme first reacts with the acyl donor (butanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (sorbyl alcohol) binds to this intermediate, and the ester product is formed and released, regenerating the free enzyme.
Kinetic Parameters: The reaction rate is influenced by several factors, including substrate concentration, temperature, and water activity. The kinetics can be described by the Michaelis-Menten equation, but it is often complicated by substrate inhibition. researchgate.net Studies on similar short-chain ester syntheses have shown that both the alcohol and the acid can act as inhibitors at high concentrations, binding to the enzyme in dead-end complexes. researchgate.net
The table below presents typical kinetic parameters for a lipase-catalyzed esterification, illustrating the concepts of Michaelis-Menten constant (Kₘ) and inhibition constant (Kᵢ).
| Parameter | Description | Typical Implication in Ester Synthesis |
| Vₘₐₓ | Maximum reaction rate | The highest possible productivity of the enzyme under saturation conditions. |
| Kₘ (Acid) | Michaelis constant for the acid | Represents the enzyme's affinity for the acid. A lower Kₘ indicates higher affinity. biointerfaceresearch.com |
| Kₘ (Alcohol) | Michaelis constant for the alcohol | Represents the enzyme's affinity for the alcohol. A lower Kₘ indicates higher affinity. biointerfaceresearch.com |
| Kᵢ (Acid) | Inhibition constant for the acid | A measure of how potently the acid inhibits the reaction. A lower Kᵢ indicates stronger inhibition. biointerfaceresearch.com |
| Kᵢ (Alcohol) | Inhibition constant for the alcohol | A measure of how potently the alcohol inhibits the reaction. A lower Kᵢ indicates stronger inhibition. researchgate.net |
Optimizing the biocatalytic synthesis of this compound involves carefully controlling the molar ratio of substrates to maximize the reaction rate while minimizing substrate inhibition. biointerfaceresearch.com
Advanced Analytical Characterization of 2e,4e Hexa 2,4 Dienyl Butanoate
Spectroscopic Methods for Structural Elucidation
Mass Spectrometry (HRMS, MALDI) for Exact Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly powerful for this purpose.
For [(2E,4E)-hexa-2,4-dienyl] butanoate, HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₀H₁₆O₂) is 168.11503 u. youtube.comnist.gov HRMS can measure this with high precision, typically to within a few parts per million (ppm), confirming the chemical formula and distinguishing it from other compounds with the same nominal mass.
Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), reveals the molecule's structural components. While a specific published spectrum for this compound is not widely available, the fragmentation pattern can be predicted based on its structure and comparison with similar esters. Key fragmentation pathways would include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic reaction of esters and ketones that involves the transfer of a gamma-hydrogen atom.
Cleavage of the Ester Bond: This can result in the formation of a butanoyl cation or a hexadienyl cation.
The expected major fragments are detailed in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
| 168 | [C₁₀H₁₆O₂]⁺ | C₁₀H₁₆O₂ | Molecular Ion (M⁺) |
| 97 | [C₆H₉O]⁺ | C₆H₉O | Loss of butoxy radical |
| 81 | [C₆H₉]⁺ | C₆H₉ | Hexadienyl cation, from cleavage of the C-O ester bond |
| 71 | [C₄H₇O]⁺ | C₄H₇O | Butanoyl cation, from cleavage of the O-C ester bond |
| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl cation, from fragmentation of the butyrate (B1204436) chain |
MALDI, specifically MALDI-Time-of-Flight (TOF) mass spectrometry, is another method for determining molecular weight with high accuracy. It is a soft ionization technique that causes minimal fragmentation, making it ideal for confirming the molecular weight of the intact molecule. In a MALDI-TOF analysis, the this compound sample would be co-crystallized with a matrix and irradiated with a laser, leading to desorption and ionization, typically forming [M+H]⁺ or [M+Na]⁺ ions. The time it takes for these ions to travel through a flight tube to the detector is measured, which corresponds directly to their m/z ratio, providing a precise molecular weight.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique primarily used to study molecules containing conjugated π-systems. researchgate.net The this compound molecule contains a conjugated diene system in its hexadienyl portion, which is a chromophore that absorbs light in the UV region. This absorption corresponds to the energy required to promote a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nist.gov
The wavelength of maximum absorbance (λmax) is characteristic of the specific conjugated system. For conjugated dienes, the λmax value increases with the length of the conjugation. researchgate.net While the ester group itself is not part of the conjugated system, the (2E,4E)-hexa-2,4-diene chromophore is expected to have a strong π → π* transition. The λmax for the closely related compound (2E,4E)-2,4-hexadienal is approximately 227 nm. nist.gov Because the butyrate group is electronically isolated from the diene system, the λmax for this compound is expected to be very similar.
Table 2: UV-Vis Absorption Data for Conjugated Systems
| Compound | Conjugated System | Expected λmax (nm) | Type of Transition |
| 1,3-Butadiene | Conjugated diene | ~217 | π → π |
| This compound | Conjugated diene | ~227-230 | π → π |
| 1,3,5-Hexatriene | Conjugated triene | ~258 | π → π* |
Stereochemical Analysis Techniques
The stereochemistry of a molecule, particularly the geometry of its double bonds, is crucial to its identity and properties.
Chiral Chromatography
Chiral chromatography is a powerful technique used to separate enantiomers (non-superimposable mirror images) of chiral molecules. The specific stereoisomer this compound is achiral; it possesses a plane of symmetry and therefore has no enantiomers. As a result, chiral chromatography is not applicable for the separation of this specific compound into enantiomers.
However, this technique would be essential for analyzing a mixture of different stereoisomers of hexa-2,4-dienyl butanoate. For instance, the (2E,4Z) or (2Z,4E) isomers could be chiral, depending on the substitution pattern, and could be separated from the achiral (2E,4E) and (2Z,4Z) isomers using a chiral stationary phase.
Spectroscopic Methods for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between geometric isomers like the (E) and (Z) configurations of the double bonds in this compound.
¹H NMR spectroscopy provides two key parameters for this purpose:
Coupling Constants (J-values): The coupling constant between vinylic protons (hydrogens attached to the double bond carbons) is highly dependent on their geometric arrangement. For a trans configuration (E isomer), the ³J coupling constant is typically larger (in the range of 12-18 Hz). For a cis configuration (Z isomer), the coupling is smaller (usually 6-12 Hz). Analysis of the coupling patterns of the olefinic protons in this compound would confirm the trans geometry of both double bonds. echemi.com
Chemical Shifts: The precise chemical shift (position in the spectrum) of protons can also differ between E and Z isomers due to steric effects and magnetic anisotropy of the double bond. Protons in a sterically crowded environment, as often found in Z isomers, may be shifted to a different frequency compared to their counterparts in the less crowded E isomer. researchgate.net
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry. A NOESY experiment detects protons that are close to each other in space. For a Z-isomer, a NOE correlation would be observed between protons on the same side of the double bond, whereas for an E-isomer, this correlation would be absent. reddit.com
Ecological and Biological Significance of 2e,4e Hexa 2,4 Dienyl Butanoate in Non Human Systems
Role in Plant-Insect Interactions
Comprehensive searches of scientific databases have not revealed specific studies identifying [(2E,4E)-hexa-2,4-dienyl] butanoate as a key player in plant-insect interactions. The following subsections detail the lack of specific information for each designated role.
Herbivore-Induced Plant Volatiles (HIPVs) as Defense Elicitors
There is currently no scientific literature that identifies this compound as a herbivore-induced plant volatile (HIPV). Consequently, there is no data to suggest it acts as a defense elicitor in plants, a process where volatile compounds released by a damaged plant trigger defense responses in undamaged parts of the same plant or in neighboring plants.
Plant-Plant Communication Mediated by Volatiles
No research has been found to indicate that this compound is involved in plant-plant communication. The exchange of volatile chemical signals between plants to warn of herbivore threats is a known phenomenon, but this specific compound has not been implicated in such interactions.
Attraction or Repellency of Insects (e.g., Pollinators, Herbivores, Natural Enemies)
Specific studies on the attractant or repellent properties of this compound towards any insect species, including pollinators, herbivores, or their natural enemies, are absent from the available scientific literature.
Modulation of Insect Behavior (e.g., foraging, oviposition, sexual behavior)
There is no available research demonstrating that this compound modulates insect behaviors such as foraging, the laying of eggs (oviposition), or mating and courtship (sexual behavior).
Function as Pheromones or Semiochemicals
Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. Pheromones are a class of semiochemicals that act between individuals of the same species.
Components of Insect Pheromone Blends
A thorough review of the literature did not uncover any evidence of this compound being a component of any known insect pheromone blend. While related compounds, such as certain acetates with a similar carbon backbone, have been identified as intermediates in the pheromones of some moth species, this specific butanoate ester has not been reported in this context.
Role in Intraspecific and Interspecific Chemical Communication
Chemical communication is a fundamental process in the animal kingdom, involving the use of chemical signals, or semiochemicals, to convey information between individuals. nih.gov Intraspecific communication occurs between members of the same species, often utilizing pheromones to regulate social interactions and reproduction. nih.gov In contrast, interspecific communication involves chemical cues exchanged between different species. nih.govfiveable.me These signals can act as kairomones, benefiting the receiver but not the sender, which is common in predator-prey interactions. fiveable.me
While volatile esters are frequently implicated in insect chemical communication, specific research directly identifying this compound as a pheromone or a key mediator in intra- or interspecific signaling in non-human systems is not extensively documented in current literature. The detection of chemical signals in insects is a complex process mediated by soluble proteins like Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs), which transport hydrophobic semiochemicals to receptors. nih.gov Given its structure as a volatile ester, it possesses the characteristics of a potential semiochemical; however, its specific functions in animal communication, such as a trail-following pheromone or a sex pheromone, have not been established. researchgate.net
Contribution to Natural Product Flavor and Aroma Profiles
This compound is recognized primarily as a synthetic flavor and fragrance agent. thegoodscentscompany.comthegoodscentscompany.com It is valued for its fruity aroma and is incorporated into a variety of food products to impart specific flavor notes. thegoodscentscompany.com While some sources suggest it is not found in nature, its ester components, butanoic acid and sorbic alcohol, are derived from natural processes. thegoodscentscompany.comthegoodscentscompany.com Butanoic acid is a common product of microbial fermentation, and esters of butanoic acid, like ethyl butanoate, are naturally present in many fruits and fermented foods. researchgate.net
The flavor profile of this compound is characterized by its fruity notes, which makes it a versatile additive in the food industry. thegoodscentscompany.com
Table 1: Flavor and Aroma Applications of this compound
| Application | Associated Flavor/Aroma Profile |
|---|---|
| Tropical Fruit Compositions | Fruity |
| Dairy Products | Enhances creamy and fruity notes |
| Butterscotch & Caramel | Contributes to sweet and buttery profile |
| Maple Syrup Creations | Adds complexity to the sweet profile |
Data derived from industry applications. thegoodscentscompany.com
Environmental Fate and Degradation in Biological Matrices (excluding toxicity)
The environmental persistence and degradation of this compound are governed by the chemical properties of its ester bond. Esters in aqueous environments are susceptible to degradation through biotic and abiotic pathways, primarily hydrolysis. lumenlearning.comlardbucket.org
Microbial Degradation Pathways
In biological systems, the breakdown of this compound is expected to be initiated by microbial action. Butyrate (B1204436), a key component of this ester, is a significant intermediate in the anaerobic degradation of organic matter. nih.gov Various microorganisms, particularly bacteria, are capable of degrading butyrate. nih.gov The degradation of the ester itself would likely involve an initial hydrolysis step to separate the butanoate and the hexadienol moieties, followed by the degradation of these individual components.
Studies on methanogenic sludges have identified several bacterial species active in butyrate degradation under anaerobic conditions. nih.gov It is plausible that similar microbial communities would be involved in the breakdown of butanoate esters present in the environment.
Table 2: Potential Microbial Genera Involved in Butyrate Degradation
| Microbial Genus | Environment | Reference |
|---|---|---|
| Syntrophomonas | Anaerobic Sludge | nih.gov |
| Tepidanaerobacter | Thermophilic Environments | nih.gov |
| Clostridium | Anaerobic Sediments | nih.gov |
This table lists genera known to degrade butyrate, a component of the target compound.
The rate of biodegradation in natural sediments can be influenced by the chemical's hydrophobicity and its tendency to sorb to sediment particles, which can reduce its availability to microbes. nih.gov
Enzymatic Hydrolysis in Environmental Systems
The primary mechanism for the biological degradation of esters is enzymatic hydrolysis, catalyzed by a class of enzymes known as esterases or hydrolases. nih.govnih.gov These enzymes are ubiquitous in nature, found in microorganisms, plants, and animals. nih.gov The hydrolysis of an ester breaks the ester bond (R-COO-R') by the addition of water, yielding a carboxylic acid and an alcohol. lumenlearning.comlibretexts.org
In the case of this compound, enzymatic hydrolysis would yield butanoic acid and (2E,4E)-hexa-2,4-dien-1-ol. This reaction can be catalyzed by various environmental esterases. nih.gov The process can occur under both acidic and basic conditions, though alkaline hydrolysis, also known as saponification, is typically irreversible and leads to the formation of a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk
Table 3: Summary of this compound Hydrolysis
| Hydrolysis Type | Reactants | Products | Conditions |
|---|---|---|---|
| Acid-Catalyzed | This compound, Water | Butanoic acid, (2E,4E)-Hexa-2,4-dien-1-ol | Presence of an acid catalyst; Reversible reaction |
| Base-Catalyzed (Saponification) | This compound, Base (e.g., NaOH) | Butanoate salt, (2E,4E)-Hexa-2,4-dien-1-ol | Presence of a base; Irreversible reaction |
Based on general principles of ester hydrolysis. lumenlearning.comlibretexts.orgchemguide.co.uk
The efficiency of this enzymatic degradation is a key factor in the environmental persistence of the compound.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sorbyl butanoate |
| Butanoic acid |
| Ethyl butanoate |
| (2E,4E)-Hexa-2,4-dien-1-ol |
| Sorbic acid |
| Potassium sorbate (B1223678) |
| Butyl acetate (B1210297) |
| Acetic acid |
| 1-Butanol (B46404) |
| Ethyl butyrate |
| Ethanol |
| Methyl butanoate |
| Methyl benzoate |
| Sodium acetate |
| Sodium hydroxide (B78521) |
| Potassium hydroxide |
| (5E)-2,6,10-trimethylundeca-5,9-dienal |
| syn-4,6-dimethylundecanal |
| syn-4,6-dimethyldodecanal |
| 2,4-di-tert-butylphenol |
| 2-Heptanone |
| Octanol |
| 2-Hexanol |
| 3-methylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde (2,4-dinitrophenyl)hydrazone |
Computational and Theoretical Studies on 2e,4e Hexa 2,4 Dienyl Butanoate
Molecular Modeling and Electronic Structure Calculations
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
There are no published studies that have used Density Functional Theory (DFT) to specifically determine the optimized geometry and calculate the energies of [(2E,4E)-hexa-2,4-dienyl] butanoate. Such calculations would typically provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape and identifying its most stable conformations.
Table 1: Hypothetical DFT Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C1' | O1' | - | - | Data not available |
| Bond Length | O1' | C1 | - | - | Data not available |
| Bond Angle | C2' | C1' | O1' | - | Data not available |
| Dihedral Angle | C3' | C2' | C1' | O1' | Data not available |
This table is for illustrative purposes only. No experimental or theoretical data for these parameters are currently available in the public domain.
Ab initio Methods for Electronic Properties
No specific ab initio calculations for this compound have been reported in the scientific literature. This type of study would be valuable for determining fundamental electronic properties such as the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity and intermolecular interactions.
Table 2: Hypothetical Electronic Properties of this compound from Ab initio Calculations
| Property | Calculated Value | Units |
| Dipole Moment | Data not available | Debye |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| Ionization Potential | Data not available | eV |
This table is for illustrative purposes only. No calculated values for these properties are currently available in the public domain.
Reaction Mechanism Simulations
Computational Prediction of Regioselectivity and Stereoselectivity
There is no available research that computationally predicts the regioselectivity or stereoselectivity of reactions involving this compound. For instance, in reactions such as electrophilic additions to the conjugated diene system, computational modeling could predict which of the double bonds is more likely to react and what the stereochemical outcome of such a reaction would be.
Transition State Analysis and Activation Energy Calculations
A search of the scientific literature yielded no studies on the transition state analysis or activation energy calculations for any reaction of this compound. Such analyses are critical for understanding reaction kinetics and for elucidating the detailed pathway from reactants to products.
Molecular Dynamics Simulations for Conformational Analysis
No molecular dynamics simulations specifically targeting this compound have been published. These simulations would provide insight into the dynamic behavior of the molecule, including the flexibility of the ester linkage and the hexadienyl chain, and the relative populations of different conformers over time.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a computational technique used to determine the relationship between the chemical structure of a molecule and its biological activity. nih.gov For esters like this compound, SAR studies can be pivotal in understanding how structural modifications might influence their desired effects, for instance, their antimicrobial properties.
While specific SAR models for this compound are not extensively documented in publicly available literature, we can infer potential approaches based on studies of structurally related compounds, such as 2,4-hexadienoic acid derivatives. nih.gov A typical Quantitative Structure-Activity Relationship (QSAR) study involves developing a mathematical model that correlates the chemical structure of a series of compounds with their measured biological activity. nih.govresearchgate.net
Key Components of a Hypothetical QSAR Model for this compound Analogs:
Descriptors: These are numerical values that quantify different aspects of a molecule's structure. For a series of analogs of this compound, these could include:
Topological Descriptors: These describe the connectivity of atoms in the molecule. For instance, molecular connectivity indices (e.g., ¹χ, ²χ) have been shown to correlate with the antimicrobial activity of 2,4-hexadienoic acid derivatives. nih.gov
Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as partial atomic charges and dipole moment.
Steric Descriptors: These describe the size and shape of the molecule, like molar refractivity and molecular volume. researchgate.net
Hydrophobic Descriptors: These quantify the molecule's hydrophobicity (e.g., logP), which is crucial for its interaction with biological membranes.
Statistical Methods: Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly used to build the QSAR model. researchgate.net The goal is to create an equation that can predict the activity of new, unsynthesized compounds.
A hypothetical QSAR study on a series of esters related to this compound might investigate how changes in the acyl chain (the butanoyl group) or modifications to the hexadienyl backbone affect a specific biological activity. The results could be presented in a table summarizing the descriptors and their correlation with activity.
Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs
| Compound | logP | Molar Refractivity | Molecular Weight | Predicted Activity |
| [(2E,4E)-hexa-2,4-dienyl] acetate (B1210297) | 2.1 | 45.3 | 140.18 | 0.5 |
| [(2E,4E)-hexa-2,4-dienyl] propanoate | 2.6 | 50.0 | 154.21 | 0.7 |
| This compound | 3.1 | 54.6 | 168.24 | 0.9 |
| [(2E,4E)-hexa-2,4-dienyl] pentanoate | 3.6 | 59.2 | 182.26 | 0.8 |
This table is for illustrative purposes and does not represent actual experimental data.
By analyzing such models, researchers can identify which structural features are most important for the desired activity, thereby guiding the synthesis of more potent or selective compounds. researchgate.net
In Silico Approaches for Enzyme-Substrate Interactions in Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and efficiency under mild conditions. frontiersin.org The synthesis of esters like this compound can be achieved using enzymes such as lipases. In silico methods are invaluable for understanding and optimizing these enzymatic reactions. frontiersin.org
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a substrate when bound to the active site of an enzyme. researchgate.netbiointerfaceresearch.com In the context of this compound synthesis, docking simulations could be used to:
Identify Suitable Enzymes: By docking [(2E,4E)-hexa-2,4-dienol] and a butanoyl donor into the active sites of various lipases, one could predict which enzymes are most likely to catalyze the esterification reaction effectively.
Understand Substrate Specificity: Docking can reveal the key amino acid residues in the enzyme's active site that interact with the substrate. biointerfaceresearch.com For this compound, this would involve analyzing the interactions between the hexadienyl tail and the butanoyl group with the enzyme's binding pocket.
Guide Protein Engineering: If a particular enzyme shows potential but has limitations (e.g., low activity or incorrect stereoselectivity), the insights from docking can guide site-directed mutagenesis to improve its properties. frontiersin.org
Table 2: Hypothetical Docking Results for this compound with Different Lipases
| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Catalytic Efficiency |
| Lipase (B570770) A | -6.8 | Ser105, His224, Asp176 | Moderate |
| Lipase B | -8.2 | Trp89, Phe112, Leu145 | High |
| Lipase C | -5.1 | Val94, Ile189 | Low |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics (MD) Simulations:
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations provide a more realistic picture of the interactions by accounting for the flexibility of both the enzyme and the substrate. This can help to:
Assess the Stability of the Binding Pose: MD can confirm whether the orientation predicted by docking is stable.
Analyze Conformational Changes: It can reveal how the enzyme's conformation might change upon substrate binding to facilitate the catalytic reaction.
Calculate Binding Free Energies: More accurate estimations of binding affinity can be obtained from MD simulations.
Through the combined use of these in silico approaches, researchers can gain a detailed understanding of the enzyme-substrate interactions governing the biocatalytic production of this compound, paving the way for more efficient and sustainable synthesis methods. frontiersin.org
Future Directions and Unexplored Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of flavor esters, including sorbyl butanoate, is an area of active research, with a growing emphasis on green chemistry and biocatalysis. acs.orgbegellhouse.com Future work could focus on the development of highly stereoselective synthetic routes to [(2E,4E)-hexa-2,4-dienyl] butanoate. This is particularly important as the stereochemistry of a molecule can significantly influence its sensory properties and biological activity.
Lipases, enzymes that can catalyze esterification in non-aqueous media, have shown great promise for the synthesis of various flavor esters. scielo.br Lipases from different microbial sources, such as Aspergillus niger and Candida antarctica, exhibit varying degrees of substrate specificity and efficiency. acs.orgnih.gov Research into novel lipase-catalyzed methodologies could lead to more efficient and environmentally friendly production of sorbyl butanoate. begellhouse.com A key challenge in the industrial application of lipases is their stability under process conditions. acs.org Therefore, the development of robust immobilized lipases is a critical area for future research. begellhouse.com
Furthermore, traditional chemical synthesis methods can be improved. For instance, a patented process for producing sorbic acid esters involves the vapor-phase heating of 3,5-dialkoxy-hexanoic acid esters. google.com Further optimization of catalysts and reaction conditions for such processes could enhance yields and reduce by-products. google.com
Table 1: Comparison of Lipase (B570770) Sources for Flavor Ester Synthesis
| Lipase Source | Advantages | Challenges | Reference |
| Aspergillus niger | High esterification efficiency for certain esters. | Activity is temperature and pH-dependent. | nih.gov |
| Candida antarctica (CALB) | Widely used, high versatility, and enantioselectivity. acs.org | High cost of the purified enzyme. | acs.org |
| Rhizomucor miehei | Effective for transesterification reactions. | Substrate specificity may be limiting. | scielo.br |
Deeper Elucidation of Complex Biosynthetic Pathways in Diverse Organisms
The natural occurrence of this compound suggests the existence of specific biosynthetic pathways in certain organisms. While the general pathways for ester biosynthesis in plants and fungi are understood, the specific enzymes and regulatory mechanisms involved in the formation of sorbyl butanoate are largely unknown.
In plants, volatile esters are typically synthesized from fatty acids and amino acids. usp.brresearchgate.net The final step is often catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD family of enzymes. frontiersin.orgnih.gov Future research should aim to identify and characterize the specific AATs responsible for the synthesis of sorbyl butanoate in plants where it is found. The availability of precursors, such as sorbic alcohol (2,4-hexadien-1-ol) and butyryl-CoA, is also a critical factor. nih.gov
Fungi are also known to metabolize sorbic acid, a precursor to the alcohol moiety of sorbyl butanoate. nih.gov Some fungal species can convert sorbic acid into various compounds, including ethyl sorbate (B1223678). nih.gov This suggests that fungi may possess the enzymatic machinery for the biosynthesis of other sorbate esters. Investigating the fungal metabolism of sorbic acid and related compounds could uncover novel biosynthetic pathways.
Table 2: Key Enzyme Families in Volatile Ester Biosynthesis
| Enzyme Family | Function | Precursors | Reference |
| Alcohol Acyltransferases (AATs) | Catalyze the final step of ester formation. | Alcohols and Acyl-CoAs | frontiersin.orgnih.gov |
| Lipoxygenases (LOX) | Involved in the formation of fatty acid-derived volatiles. | Unsaturated Fatty Acids | ebrary.net |
| Carboxylesterases (CXEs) | Hydrolyze esters, influencing the net accumulation of volatiles. | Esters | oup.com |
Advanced Studies on Multitrophic Interactions and Chemical Ecology in Underexplored Systems
Volatile organic compounds (VOCs), including esters, play a crucial role in mediating interactions between organisms. nih.govsci-hub.se These chemical signals can attract pollinators, repel herbivores, or even act as a "cry for help" to attract natural enemies of herbivores. oup.comnih.gov The specific ecological role of this compound is an area ripe for investigation.
Future studies could explore how the emission of sorbyl butanoate from a plant influences the behavior of insects. For example, does it attract specific pollinators or deter certain pests? researchgate.net Furthermore, the release of this compound could be induced by herbivory, suggesting a role in indirect plant defense. oup.com Research in this area would involve a combination of chemical analysis of plant volatiles and behavioral assays with relevant insect species.
The interactions are not limited to two trophic levels. The emission of sorbyl butanoate could influence the host-seeking behavior of parasitoids that attack the herbivores feeding on the plant, a classic example of a tritrophic interaction. nih.gov Understanding these complex chemical communication networks is a major frontier in chemical ecology. nih.gov
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) with Chemical Ecology
The advent of "omics" technologies provides powerful tools to unravel the complexities of biological systems. Metabolomics, the large-scale study of small molecules, can be used to profile the volatile compounds emitted by plants, including this compound, under different conditions. nih.govnih.gov This can help to identify the factors that regulate its production, such as developmental stage, environmental stress, or herbivore attack. oup.com
Transcriptomics, the study of gene expression, can be used to identify the genes that are co-expressed with the production of sorbyl butanoate. nih.gov This can provide clues about the genes involved in its biosynthesis. For example, by correlating the expression of AAT genes with the emission of sorbyl butanoate, it may be possible to identify the specific AAT responsible for its synthesis. frontiersin.org
Integrating these omics approaches with ecological studies can provide a more complete picture of the role of this compound in nature. For instance, combining metabolomic profiling of a plant's volatile emissions with behavioral assays of insects can directly link the presence of this compound to an ecological response.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Bioactivity
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the flavor thresholds of aroma compounds based on their molecular structure. nih.govresearchgate.net By training a QSAR model on a dataset of known flavor compounds, it may be possible to predict the sensory characteristics of sorbyl butanoate and related esters. nih.gov This could accelerate the discovery and design of new flavor ingredients. researchgate.net
AI can also be used to predict the biological activity of compounds, which could help to guide research into the ecological roles of sorbyl butanoate. researchgate.net For example, machine learning models could be trained to predict whether a compound is likely to be an insect attractant or repellent based on its chemical structure. This would allow for the high-throughput screening of virtual compound libraries to identify promising candidates for further experimental investigation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(2E,4E)-hexa-2,4-dienyl] butanoate, and how do reaction conditions influence stereochemical purity?
- Methodology : The compound can be synthesized via esterification of sorbic acid [(2E,4E)-hexa-2,4-dienoic acid] with butanol under acidic catalysis. Stereochemical control is critical; microwave-assisted synthesis or enzymatic catalysis (e.g., lipases) may enhance regioselectivity. For precursors like (2E,4E)-hexa-2,4-dien-1-ol, reduction of (E,E)-2,4-hexadienal using NaBH4 yields >96% purity, while sorbic acid hydrogenation achieves ~99% yield .
- Quality Control : Monitor reaction progress via GC/MS (retention time: ~17.91 min, Kovats index: 1251) to confirm structural integrity .
Q. How can this compound be identified in complex matrices like food or biological samples?
- Analytical Techniques : Use gas chromatography-mass spectrometry (GC/MS) with selective ion monitoring (SIM) for fragmentation patterns (e.g., m/z 168 for molecular ion). Compare retention indices (AI: 1248) against authenticated standards . In food matrices (e.g., chorizo), partial least square regression (PLS) models correlate volatile compound patterns with sensory profiles, enabling quantification alongside esters like ethyl octanoate .
Advanced Research Questions
Q. What role does this compound play in Diels-Alder reactions, and how does its stereochemistry affect adduct formation?
- Mechanistic Insight : The conjugated diene system participates as a diene in Diels-Alder reactions. For example, with maleic anhydride, the endo preference dominates, producing adducts with tetrahedral chirality centers. Stereochemical outcomes vary with dienophile electronic effects; computational modeling (e.g., DFT) predicts regioselectivity and transition-state geometries .
Q. How do enzymatic pathways degrade this compound, and what are the environmental implications?
- Biodegradation Studies : Hydrolases like EC 3.7.1.13 cleave the ester bond, yielding (2E)-2-hydroxypenta-2,4-dienoate and anthranilate. Enzyme kinetics (Km, Vmax) can be measured via UV-Vis spectroscopy at 270 nm (anthranilate absorption). Environmental persistence assays should assess hydrolysis rates under varied pH/temperature conditions .
Q. What strategies improve the stability of this compound in formulations or storage?
- Stability Optimization : Solubility in water is limited (0.156 g/100 mL at 20°C), necessitating co-solvents like ethanol or propylene glycol. Store at 2–8°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV analysis (λ = 210 nm) quantify degradation products like sorbic acid .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
